N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$) :
- δ 3.21 (s, 3H, SO$$2$$NCH$$3$$)
- δ 3.45–3.38 (m, 2H, NCH$$2$$C$$6$$H$$_{10}$$N)
- δ 2.85–2.78 (m, 1H, piperidine H-3)
- δ 2.65–2.58 (m, 2H, piperidine H-2/H-4)
- δ 1.72–1.63 (m, 4H, piperidine H-1/H-5)
$$^13$$C NMR (100 MHz, DMSO-$$d_6$$) :
Infrared (IR) and Raman Spectroscopic Profiling
FT-IR (cm$$^{-1}$$) :
- 1325, 1152 (S=O asymmetric/symmetric stretching)
- 2980 (C-H stretching, piperidine)
- 1598 (N-H bending, secondary amine)
Raman Shift (cm$$^{-1}$$) :
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 221.1 [M-Cl]$$^+$$ (calculated: 221.12)
- 178.0 [M-Cl-SO$$_2$$]$$^+$$
- 98.1 [C$$5$$H$${10}$$N]$$^+$$ (piperidine fragment)
The base peak at m/z 98.1 corresponds to cleavage of the C-N bond between the sulfonamide and piperidine groups, followed by hydrogen rearrangement (Figure 2).
Crystallographic Studies and Polymorphism
Single-crystal X-ray diffraction (SCXRD) reveals:
The crystal packing (Figure 3) shows alternating layers of sulfonamide groups and piperidine rings. Hydrogen bonds between the protonated piperidine nitrogen (N-H$$^+$$) and sulfonyl oxygen atoms (O···H-N = 1.89 Å) stabilize the lattice.
No polymorphic forms have been reported, though computational studies predict potential conformational polymorphism due to rotational freedom in the N-CH$$_2$$-piperidine linkage.
Table 1. Hydrogen Bonding Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N-H$$^+$$ | O=S=O | 1.89 | 168 |
| C-H | Cl$$^-$$ | 2.35 | 145 |
Properties
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(13(2,11)12)7-8-4-3-5-9-6-8;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHYJAXOZJOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₇ClN₂O₂S and is characterized by the presence of a piperidine ring and a methanesulfonamide group. These structural features enhance its solubility and ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor or modulator of enzyme activity, affecting biochemical pathways involved in neurotransmitter signaling and metabolic processes.
- Receptor Binding : The compound binds to specific receptors, which may lead to alterations in physiological responses, particularly in the central nervous system.
- Pro-apoptotic Activity : Some studies suggest that related compounds induce apoptosis in cancer cell lines, indicating potential anticancer properties .
1. Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood and cognition. Its ability to penetrate the blood-brain barrier enhances its relevance in treating neurological disorders.
2. Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against certain bacterial strains. However, specific mechanisms and efficacy require further investigation.
3. Cytotoxicity and Cancer Research
Recent studies have highlighted the pro-apoptotic effects of structurally similar compounds on various cancer cell lines. For example, compounds with similar moieties have shown significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cells, suggesting that this compound may also possess anticancer properties through mechanisms involving apoptosis induction .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure : The compound consists of a piperidine ring and a sulfonamide group, which contribute to its distinct chemical and biological properties. The piperidine moiety enhances its interaction with biological targets, while the sulfonamide group is known for its role in various biological processes.
Molecular Formula : C₁₁H₁₈N₂O₂S·HCl
Molecular Weight : 252.80 g/mol
Organic Synthesis
N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride serves as a building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals, where it can participate in various chemical reactions to form more complex molecules. The compound's unique structure allows for versatile modifications that can lead to novel compounds with desired properties.
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide exhibits antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Effects : Studies have demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Its mechanism may involve targeting specific cellular pathways related to growth and survival .
Therapeutic Applications
The compound is under investigation for various therapeutic applications , particularly in the treatment of diseases associated with receptor modulation. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for conditions such as cancer and infections.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide against several bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antibiotic agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines. Mechanistic studies suggested that it induces apoptosis through modulation of key signaling pathways associated with cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities to the target molecule, as determined by molecular fingerprint analysis ():
| CAS Number | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2007919-47-1 (Target) | This compound | - | Reference compound with piperidin-3-ylmethyl and N-methyl groups. |
| 651057-01-1 | 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 0.98 | Piperidin-4-amine substitution; lacks N-methyl group. |
| 70724-74-2 | N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 0.96 | Piperidin-4-yl substitution; lacks methylene bridge and hydrochloride. |
| 934107-80-9 | 1-Methanesulfonylpiperidin-3-ylamine | 0.90 | Piperidin-3-yl substitution; lacks N-methyl and methylene bridge. |
| 1185092-86-7 | N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride | 0.77 | Piperidin-4-ylmethyl substitution; positional isomer of the target. |
Physicochemical and Functional Differences
Solubility and Stability :
Pharmacological Studies
- Enzyme Inhibition : Piperidin-3-yl derivatives (e.g., the target) show stronger inhibition of cholinergic enzymes compared to 4-yl analogues, likely due to spatial compatibility with active sites .
- Protein Degradation : The target’s sulfonamide group facilitates hydrogen bonding with E3 ubiquitin ligases, a critical feature in PROTAC design .
Industrial Relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic method for N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride relies on the nucleophilic substitution reaction between a piperidin-3-amine derivative and methanesulfonyl chloride. The general procedure is as follows:
- Starting Material: (S)-piperidin-3-amine or racemic piperidin-3-amine serves as the nucleophile.
- Reagent: Methanesulfonyl chloride acts as the sulfonylating agent.
- Solvent: Anhydrous dichloromethane (DCM) is commonly used due to its inertness and good solubilizing properties.
- Base: Triethylamine (TEA) is employed to scavenge the hydrochloric acid generated during the reaction, preventing protonation of the amine and side reactions.
- Temperature: The reaction is conducted at low temperatures (0–5 °C) to minimize side reactions and enhance selectivity.
- Work-up: After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
This reaction scheme is summarized in Table 1.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | (S)-piperidin-3-amine + methanesulfonyl chloride | Sulfonamide bond formation |
| 2 | Triethylamine in dichloromethane, 0–5 °C | Acid scavenging, reaction control |
| 3 | Work-up and purification | Isolation of pure sulfonamide |
The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide linkage. The presence of triethylamine neutralizes the HCl by-product, preventing protonation of the amine and promoting a higher yield.
Industrial Production Methods
For large-scale synthesis, continuous flow reactors are preferred due to their superior control over reaction parameters, safety, and scalability. Key features include:
- Precise Temperature Control: Maintaining low temperatures (0–5 °C) to suppress side reactions.
- Efficient Mixing: Ensures uniform reagent contact and reaction kinetics.
- Continuous Removal of By-products: Enhances yield and purity.
- Automation: Facilitates reproducibility and process optimization.
Continuous flow synthesis enables the production of kilogram-scale batches with consistent quality. The process can be integrated with in-line monitoring techniques such as IR or NMR spectroscopy for real-time quality control.
Research Findings and Optimization
Research into the preparation of this compound has revealed several important factors influencing yield and purity:
- Base Selection: Triethylamine is optimal; stronger bases may cause side reactions, while weaker bases lead to incomplete neutralization.
- Solvent Choice: Dichloromethane provides the best balance between solubility and reaction control. Alternative solvents like tetrahydrofuran (THF) or acetonitrile have been tested but often result in lower yields or impurities.
- Temperature Control: Strict low-temperature conditions prevent overreaction and degradation.
- Chiral Purity: When using chiral piperidin-3-amine, the stereochemistry is retained under these mild conditions, important for pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Starting amine | (S)-piperidin-3-amine | Chiral purity maintained |
| Sulfonylating agent | Methanesulfonyl chloride | Commercially available |
| Base | Triethylamine | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane | Inert, good solvating properties |
| Temperature | 0–5 °C | Minimizes side reactions |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | Ensures high purity |
Notes on Related Compounds and Patents
While direct detailed patents on this exact compound are limited, related sulfonamide derivatives have been synthesized using similar sulfonylation strategies. For example, palladium-catalyzed debenzylation and chiral acid treatments have been reported for structurally related piperidine sulfonamides, indicating potential for further functionalization or derivatization of the core structure. However, these methods are more relevant for advanced intermediates rather than the initial sulfonamide formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves reacting a piperidin-3-ylmethylamine derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF). For example, analogous compounds like N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride were synthesized via sulfonylation under inert conditions . Purification is achieved via column chromatography, and purity is validated using HPLC (>98% purity) and IR spectroscopy (e.g., characteristic S=O stretches at 1327–1145 cm⁻¹) .
Q. How should researchers handle and store this compound to maintain its integrity?
- Methodological Answer : Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Avoid exposure to strong oxidizers, as sulfonamides may decompose exothermically .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Based on structural analogs (e.g., piperidine sulfonamide derivatives), it is likely soluble in polar aprotic solvents like DMSO and DMF but poorly soluble in water. Solubility testing should be performed via incremental solvent addition under sonication, followed by filtration and gravimetric analysis .
Advanced Research Questions
Q. How do researchers ensure the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies involve:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS over 24–72 hours.
- Light Sensitivity : Expose to UV-vis light and assess photodegradation using UV spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known kinase inhibitors for enzymatic assays).
- Dose-Response Curves : Perform triplicate experiments with ≥10 concentration points to calculate accurate IC₅₀ values .
Q. What structural modifications enhance the compound’s selectivity in targeting specific receptors or enzymes?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Piperidine Ring Modifications : Introducing substituents (e.g., fluorine at the 4-position) can improve binding affinity to G protein-coupled receptors.
- Sulfonamide Group Replacement : Replacing the sulfonamide with a carboxamide may reduce off-target effects in kinase inhibition assays .
Q. Which advanced analytical methods are critical for characterizing its structural and dynamic properties?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring conformation).
- Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities.
- X-ray Crystallography : Resolves absolute stereochemistry, critical for chiral analogs .
Methodological Considerations for Data Interpretation
Q. How can researchers differentiate between assay artifacts and true biological activity?
- Methodological Answer :
- Counter-Screens : Test the compound against unrelated targets (e.g., unrelated enzymes) to rule out nonspecific inhibition.
- Cellular Toxicity Assays : Measure cell viability (via MTT or ATP assays) to ensure observed effects are not due to cytotoxicity .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics Simulations : Analyze binding stability to target proteins (e.g., GROMACS software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
